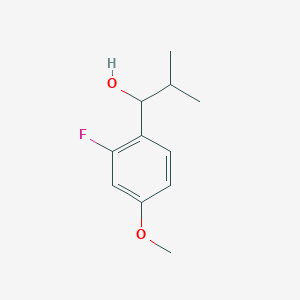

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, also known as (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one , is a novel compound synthesized through Claisen-Schmidt condensation. It exhibits potential antiparasitic properties and is suitable for antileishmanial activity study .

Synthesis Analysis

The compound is synthesized by reacting 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol. Another study reports the reaction involving 1-(2-fluoro-4-methoxyphenyl)ethanone and 2-chlorobenzaldehyde with KOH as the base .Molecular Structure Analysis

The molecular structure of 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol can be visualized using computational methods such as density functional theory (DFT) or single crystal diffraction techniques .Chemical Reactions Analysis

The synthesis involves Claisen-Schmidt condensation, which is an aldol-type reaction. The reaction mechanism includes the formation of a β-hydroxyketone intermediate followed by dehydration to yield the final product .Applications De Recherche Scientifique

Radical Cation Fragmentation Studies

Research on the one-electron oxidation of 1-arylpropanols, including molecules structurally similar to 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, has provided insights into the mechanism of side-chain fragmentation involving radical cations. These studies are crucial for understanding the stability and reactivity of potential intermediates in synthetic pathways (Baciocchi et al., 1996).

Environment-Sensitive Fluorophores

The development of fluorophores that exhibit significant changes in fluorescence properties in response to the solvent environment has been another area of interest. Compounds with structures similar to 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol have been explored for their potential in creating new fluorogenic sensors, highlighting the versatility of such molecules in analytical and diagnostic applications (Uchiyama et al., 2006).

Biofuel Production

Significant research has been conducted on the anaerobic production of 2-methylpropan-1-ol (isobutanol), a biofuel, from glucose using engineered microorganisms. Studies focusing on the metabolic engineering of pathways involving compounds related to 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol have demonstrated the potential of biotechnological approaches to sustainable energy production (Bastian et al., 2011).

Chemical Sensing and Detection

The design of chemosensors for the detection of metal ions is another application. Molecules structurally related to 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol have been employed as the basis for sensors that can selectively detect ions such as Zn2+ and Al3+, leveraging the specific interactions between the sensor molecule and the target ions. This research has implications for environmental monitoring and medical diagnostics (Patra et al., 2018).

Medicinal Chemistry and Drug Development

In the context of medicinal chemistry, compounds with structural similarities to 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol have been explored as potential ligands for imaging studies using positron emission tomography (PET). These studies are critical for the development of diagnostic tools for diseases such as Alzheimer's and Parkinson's (Chalon et al., 2006).

Propriétés

IUPAC Name |

1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7,11,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFPAFQGLXHNGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=C(C=C1)OC)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2699605.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699606.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2699609.png)

![N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide](/img/structure/B2699612.png)

![(3Z)-N-(Cyanomethyl)-N-ethyl-3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2699613.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2699615.png)

![4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2699617.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2699620.png)

![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)

![Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2699623.png)

![2-(4-chlorophenoxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2699625.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699627.png)